molecular formula C11H11N3O3 B14007258 Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate CAS No. 1471-86-9

Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate

Cat. No.: B14007258
CAS No.: 1471-86-9
M. Wt: 233.22 g/mol
InChI Key: GYYGTQJGBDODSU-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a pyridine ring fused with a pyrazine ring, making it a valuable scaffold for drug discovery and other scientific research.

Preparation Methods

The synthesis of ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate involves several steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired pyrrolopyrazine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Its unique structure makes it an attractive candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate can be compared with other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine. While these compounds share a similar core structure, they exhibit different biological activities. For example, pyrrolo[1,2-a]pyrazine derivatives are more active as antibacterial, antifungal, and antiviral agents, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives show more kinase inhibitory activity . This highlights the uniqueness of this compound in its specific applications and activities.

Properties

IUPAC Name

ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-3-17-11(16)8-10(15)14(2)9-7(13-8)5-4-6-12-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYGTQJGBDODSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(N=CC=C2)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325922
Record name ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1471-86-9
Record name NSC521768
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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